molecular formula C21H26N2O6 B5022149 2-[5-(2,6-Dimethyl-4-nitrophenoxy)pentoxy]-1,3-dimethyl-5-nitrobenzene

2-[5-(2,6-Dimethyl-4-nitrophenoxy)pentoxy]-1,3-dimethyl-5-nitrobenzene

Cat. No.: B5022149
M. Wt: 402.4 g/mol
InChI Key: GDWBTSMOYQOVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(2,6-Dimethyl-4-nitrophenoxy)pentoxy]-1,3-dimethyl-5-nitrobenzene is an organic compound characterized by its complex aromatic structure

Properties

IUPAC Name

2-[5-(2,6-dimethyl-4-nitrophenoxy)pentoxy]-1,3-dimethyl-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6/c1-14-10-18(22(24)25)11-15(2)20(14)28-8-6-5-7-9-29-21-16(3)12-19(23(26)27)13-17(21)4/h10-13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWBTSMOYQOVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCCCOC2=C(C=C(C=C2C)[N+](=O)[O-])C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,6-Dimethyl-4-nitrophenoxy)pentoxy]-1,3-dimethyl-5-nitrobenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 2,6-dimethylphenol to produce 2,6-dimethyl-4-nitrophenol. This intermediate is then reacted with 1-bromopentane under basic conditions to form 2,6-dimethyl-4-nitrophenoxy-pentane. The final step involves the coupling of this intermediate with 1,3-dimethyl-5-nitrobenzene under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,6-Dimethyl-4-nitrophenoxy)pentoxy]-1,3-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under suitable conditions.

    Reduction: The aromatic rings can undergo electrophilic substitution reactions.

    Substitution: The phenoxy and pentoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[5-(2,6-Dimethyl-4-nitrophenoxy)pentoxy]-1,3-dimethyl-5-nitrobenzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(2,6-Dimethyl-4-nitrophenoxy)pentoxy]-1,3-dimethyl-5-nitrobenzene involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy and pentoxy groups may enhance the compound’s ability to penetrate biological membranes, facilitating its effects on target pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-4-nitrophenol
  • 1,3-Dimethyl-5-nitrobenzene
  • 2,6-Dimethyl-4-nitrophenoxy-pentane

Uniqueness

2-[5-(2,6-Dimethyl-4-nitrophenoxy)pentoxy]-1,3-dimethyl-5-nitrobenzene is unique due to its specific combination of functional groups and aromatic rings

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.